6-Bromotetrazolo[1,5-a]pyridine
Overview
Description
6-Bromotetrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
6-Bromotetrazolo[1,5-a]pyridine is a chemical compound involved in the synthesis of various novel derivatives. A method for preparing tetrazolo[1,5-a]pyridines from 2-halopyridines has been described, where 8-bromotetrazolo[1,5-a]pyridine is transformed into a range of new derivatives. This process utilizes trimethylsilyl azide and tetrabutylammonium fluoride hydrate (Laha & Cuny, 2008), (Laha & Cuny, 2009).
Reactivity and Tautomerism Studies
The tetrazole–azide tautomerization of halogen-substituted tetrazolo[1,5-a]pyridines, including this compound, has been examined. Studies using IR, 1H, 13C, and 15N NMR spectroscopy reveal insights into the equilibrium between the azide and tetrazole forms and the influence of substituents on this equilibrium (Cmoch et al., 1999).
Ring Opening and Expansion Studies
Research has also been conducted on the photochemical ring expansion of 8-cyanotetrazolo[1,5-a]pyridine to form 1,3-diazepine and the ring-opening reactions it undergoes with secondary amines (Addicott et al., 2009).
Synthesis of Anticonvulsant Derivatives
The synthesis and evaluation of anticonvulsant activities of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives containing triazole and other heterocycle substituents have been reported. These studies highlight the potential therapeutic applications of compounds synthesized from pyridine derivatives (Wang et al., 2019).
Properties
IUPAC Name |
6-bromotetrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNWLUCQRIYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616416 | |
Record name | 6-Bromotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35235-74-6 | |
Record name | 6-Bromotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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